(2-Hydroxypropyl)-|A-cyclodextrin
(2-Hydroxypropyl)-|A-cyclodextrin
Derivative of beta-cyclodextrin that is used as an excipient for steroid drugs and as a lipid chelator.
Brand Name:
Vulcanchem
CAS No.:
128446-35-5
VCID:
VC21181165
InChI:
InChI=1S/C63H112O42/c1-22(64)8-85-15-29-50-36(71)43(78)57(92-29)100-51-30(16-86-9-23(2)65)94-59(45(80)38(51)73)102-53-32(18-88-11-25(4)67)96-61(47(82)40(53)75)104-55-34(20-90-13-27(6)69)98-63(49(84)42(55)77)105-56-35(21-91-14-28(7)70)97-62(48(83)41(56)76)103-54-33(19-89-12-26(5)68)95-60(46(81)39(54)74)101-52-31(17-87-10-24(3)66)93-58(99-50)44(79)37(52)72/h22-84H,8-21H2,1-7H3
SMILES:
Molecular Formula:
C63H112O42
Molecular Weight:
1541.5 g/mol
(2-Hydroxypropyl)-|A-cyclodextrin
CAS No.: 128446-35-5
Cat. No.: VC21181165
Molecular Formula: C63H112O42
Molecular Weight: 1541.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Derivative of beta-cyclodextrin that is used as an excipient for steroid drugs and as a lipid chelator. |
|---|---|
| CAS No. | 128446-35-5 |
| Molecular Formula | C63H112O42 |
| Molecular Weight | 1541.5 g/mol |
| IUPAC Name | 5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
| Standard InChI | InChI=1S/C63H112O42/c1-22(64)8-85-15-29-50-36(71)43(78)57(92-29)100-51-30(16-86-9-23(2)65)94-59(45(80)38(51)73)102-53-32(18-88-11-25(4)67)96-61(47(82)40(53)75)104-55-34(20-90-13-27(6)69)98-63(49(84)42(55)77)105-56-35(21-91-14-28(7)70)97-62(48(83)41(56)76)103-54-33(19-89-12-26(5)68)95-60(46(81)39(54)74)101-52-31(17-87-10-24(3)66)93-58(99-50)44(79)37(52)72/h22-84H,8-21H2,1-7H3 |
| Standard InChI Key | ODLHGICHYURWBS-UHFFFAOYSA-N |
| Isomeric SMILES | CC(COC[C@@H]1[C@@H]2C[C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OCC(C)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(C)O)CO)COCC(C)O)CO)CO)CO)O)O |
| Canonical SMILES | CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O |
| Appearance | Assay:≥95%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator